molecular formula C9H13F2NO2 B3010384 (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2309553-70-4

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Katalognummer B3010384
CAS-Nummer: 2309553-70-4
Molekulargewicht: 205.205
InChI-Schlüssel: DVOXNIPOWXAAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as AZD-5069, is a small molecule drug candidate that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It is a highly selective antagonist of the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of inflammatory cells to the lungs.

Wirkmechanismus

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a highly selective antagonist of the CCR2 receptor, which is expressed on the surface of inflammatory cells such as monocytes, macrophages, and T cells. By blocking the CCR2 receptor, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone inhibits the recruitment of these inflammatory cells to the lungs, thereby reducing inflammation and improving lung function.
Biochemical and Physiological Effects:
(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the number of inflammatory cells in the lungs, decreasing the levels of inflammatory cytokines, and improving lung function. (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has also been shown to have a favorable safety profile in clinical trials, with no significant adverse events reported.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its high selectivity for the CCR2 receptor, which reduces the risk of off-target effects. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has shown promising results in preclinical and clinical studies, making it a promising drug candidate for the treatment of respiratory diseases. However, one limitation of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the development of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. These include further optimization of the synthesis method to improve yields and purity, as well as the development of new formulations to improve the pharmacokinetic profile of the drug. Additionally, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone could be evaluated in combination with other drugs for the treatment of respiratory diseases, such as corticosteroids or bronchodilators. Finally, further studies could be conducted to investigate the potential use of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone in other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis.
Conclusion:
In conclusion, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone is a promising drug candidate for the treatment of respiratory diseases such as COPD and asthma. Its high selectivity for the CCR2 receptor and favorable safety profile make it an attractive option for further development. Further studies are needed to optimize the synthesis method, improve the pharmacokinetic profile, and evaluate the potential use of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone in combination with other drugs or for the treatment of other inflammatory diseases.

Synthesemethoden

The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone involves several steps, starting with the reaction of 3-(difluoromethyl)azetidine with 3-hydroxytetrahydrofuran in the presence of a base to form the intermediate (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanol. This intermediate is then oxidized using a suitable oxidizing agent to form the final product, (3-(difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone. The synthesis of (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been extensively studied in preclinical models of respiratory diseases, including animal models of COPD and asthma. In these studies, (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has been shown to reduce inflammation in the lungs and improve lung function. (3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone has also been evaluated in clinical trials for the treatment of COPD and asthma, where it has shown promising results in reducing exacerbations and improving lung function.

Eigenschaften

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c10-8(11)7-3-12(4-7)9(13)6-1-2-14-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOXNIPOWXAAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)azetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.